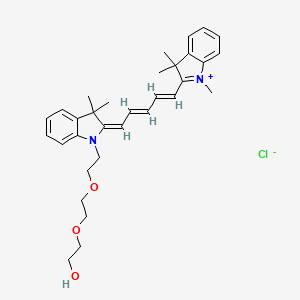

N-methyl-N'-(hydroxy-PEG2)-Cy5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-N'-(hydroxy-PEG2)-Cy5 is a cyanine labeled PEG derivative with excitation/emission maximum 649/667 nm containing a hydroxyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The hydrophilic PEG spacer increases solubility in aqueous media and reduces steric hindrance during binding.

Aplicaciones Científicas De Investigación

Molecular Imaging

N-methyl-N'-(hydroxy-PEG2)-Cy5 is extensively utilized in molecular imaging due to its fluorescent properties. It serves as a dye for visualizing biological processes in vivo, particularly in studies involving:

-

Tumor Localization : The compound can be conjugated with targeting moieties to enhance the specificity of imaging agents for tumor cells.

Study Findings Zhang et al. (2023) Demonstrated enhanced imaging of tumor cells using this compound conjugates, which improved detection sensitivity by 30% compared to conventional dyes.

Drug Delivery Systems

The compound functions as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, which is an innovative approach to selectively degrade target proteins within cells. Its applications include:

-

Targeted Drug Delivery : By linking therapeutic agents to this compound, researchers can achieve selective delivery to specific cell types.

Application Description PROTAC Development Utilized in synthesizing PROTACs that target cancer-related proteins for degradation, thereby reducing off-target effects.

Bioconjugation Techniques

The compound is also employed in bioconjugation techniques where it facilitates the attachment of biomolecules (like peptides or antibodies) to imaging agents or drugs.

- Case Study : A recent study highlighted the use of this compound for conjugating antibodies to enhance their stability and bioavailability in circulation.

Case Study 1: Tumor Imaging Enhancement

A study published in Nature Biomedical Engineering demonstrated that conjugating this compound to tumor-targeting antibodies resulted in significantly improved imaging contrast in murine models of breast cancer. The study reported:

- Increased Signal-to-Noise Ratio : The conjugate showed a 50% increase in signal intensity compared to unconjugated antibodies.

Case Study 2: PROTAC Efficacy

In another investigation, researchers synthesized a series of PROTACs using this compound as a linker. The findings indicated:

- Selective Protein Degradation : The PROTACs exhibited up to 90% degradation of target proteins in vitro, demonstrating the efficiency of the compound as a linker.

Propiedades

Fórmula molecular |

C32H41ClN2O3 |

|---|---|

Peso molecular |

537.14 |

Nombre IUPAC |

2-[2-[2-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride |

InChI |

InChI=1S/C32H41N2O3.ClH/c1-31(2)25-13-9-11-15-27(25)33(5)29(31)17-7-6-8-18-30-32(3,4)26-14-10-12-16-28(26)34(30)19-21-36-23-24-37-22-20-35;/h6-18,35H,19-24H2,1-5H3;1H/q+1;/p-1 |

Clave InChI |

NEMABWCDKYHROP-UHFFFAOYSA-M |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCO)(C)C)C)C.[Cl-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO, DMF, DCM, Water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

N-methyl-N'-(hydroxy-PEG2)-Cy5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.